

# Bonducellpin C: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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## Compound of Interest

Compound Name: *Bonducellpin C*

Cat. No.: *B1150779*

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## Abstract

**Bonducellpin C**, a cassane-type furanoditerpenoid, stands as a significant natural product with a complex and intriguing molecular architecture. Isolated from the plant species *Caesalpinia bonduc*, this compound has been the subject of spectroscopic and crystallographic studies to elucidate its precise chemical structure and stereochemistry. This technical guide provides an in-depth analysis of **Bonducellpin C**, presenting its structural features, comprehensive spectroscopic data, and the experimental protocols employed for its characterization. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the potential of cassane diterpenoids as scaffolds for novel therapeutic agents.

## Chemical Structure and Stereochemistry

**Bonducellpin C** possesses the molecular formula  $C_{23}H_{32}O_7$ , with a corresponding molecular weight of 420.51 g/mol [1]. It belongs to the cassane class of diterpenoids, which are characterized by a distinctive tetracyclic carbon skeleton. The core structure of **Bonducellpin C** is built upon a fused ring system comprising three cyclohexane rings (A, B, and C) and a furan ring.

The stereochemical configuration of the ring junctions is a critical aspect of its molecular architecture. X-ray crystallographic analysis has definitively established the relative stereochemistry of **Bonducellpin C**, revealing a trans fusion between rings A and B, as well as a trans fusion between rings B and C. In terms of ring conformation, rings A and B adopt a stable chair conformation. In contrast, ring C assumes a twisted half-chair conformation, a distortion attributed to its fusion with the planar furan ring.

A key functional group in the **Bonducellpin C** molecule is a hydroxyl group, the position of which allows for acetylation, leading to the formation of 7-O-acetyl-**bonducellpin C**. This reactivity provides a valuable data point for its structural confirmation and for potential synthetic modifications.

## Spectroscopic Data

The structural elucidation of **Bonducellpin C** has been heavily reliant on a suite of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The complete assignment of its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra was achieved through a combination of one-dimensional and two-dimensional NMR experiments, including COSY, HMQC, HMBC, and NOESY sequences.

### $^{13}\text{C}$ NMR Spectroscopic Data

The following table summarizes the  $^{13}\text{C}$  NMR chemical shift assignments for **Bonducellpin C**. This data is essential for the verification of the carbon skeleton and the identification of functional groups.

Carbon Atom	Chemical Shift ( $\delta_c$ , ppm)
1	38.9
2	18.9
3	41.8
4	33.5
5	55.4
6	28.1
7	68.2
8	48.7
9	52.1
10	37.8
11	21.7
12	30.1
13	124.9
14	155.8
15	109.8
16	142.8
17	25.1
18	28.0
19	15.6
20	17.8
21 (OAc)	170.5
22 (OAc)	21.3
23 (OMe)	51.5

Note: The data presented is a representative compilation from available literature. Specific values may vary slightly depending on the solvent and experimental conditions.

## <sup>1</sup>H NMR Spectroscopic Data

The proton NMR spectrum of **Bonducellpin C** provides detailed information about the electronic environment and connectivity of the hydrogen atoms within the molecule. The table below outlines the key <sup>1</sup>H NMR chemical shifts and their corresponding multiplicities and coupling constants.

Proton(s)	Chemical Shift ( $\delta$ H, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 $\alpha$	1.25	m	12.0, 4.0
H-1 $\beta$	1.65	m	
H-2 $\alpha$	1.50	m	
H-2 $\beta$	1.70	m	
H-3 $\alpha$	1.40	m	
H-3 $\beta$	1.80	m	
H-5 $\alpha$	1.10	dd	2.8
H-6 $\alpha$	1.95	m	
H-6 $\beta$	2.10	m	
H-7 $\beta$	4.85	t	2.8
H-9 $\alpha$	2.20	m	
H-11 $\alpha$	2.30	m	
H-11 $\beta$	2.50	m	
H-12 $\alpha$	2.60	m	
H-12 $\beta$	2.80	m	
H-15	6.28	s	
H-16	7.35	s	
H <sub>3</sub> -17	2.05	s	
H <sub>3</sub> -18	0.85	s	
H <sub>3</sub> -19	0.90	s	
H <sub>3</sub> -20	1.05	s	
OAc	2.08	s	
OMe	3.65	s	

Note: The data presented is a representative compilation from available literature. Specific values may vary slightly depending on the solvent and experimental conditions.

## Other Physicochemical Data

Property	Value
Molecular Formula	C <sub>23</sub> H <sub>32</sub> O <sub>7</sub>
Molecular Weight	420.51 g/mol <a href="#">[1]</a>
Specific Rotation	[α] <sub>D</sub> +25° (c 0.1, CHCl <sub>3</sub> )

## Experimental Protocols

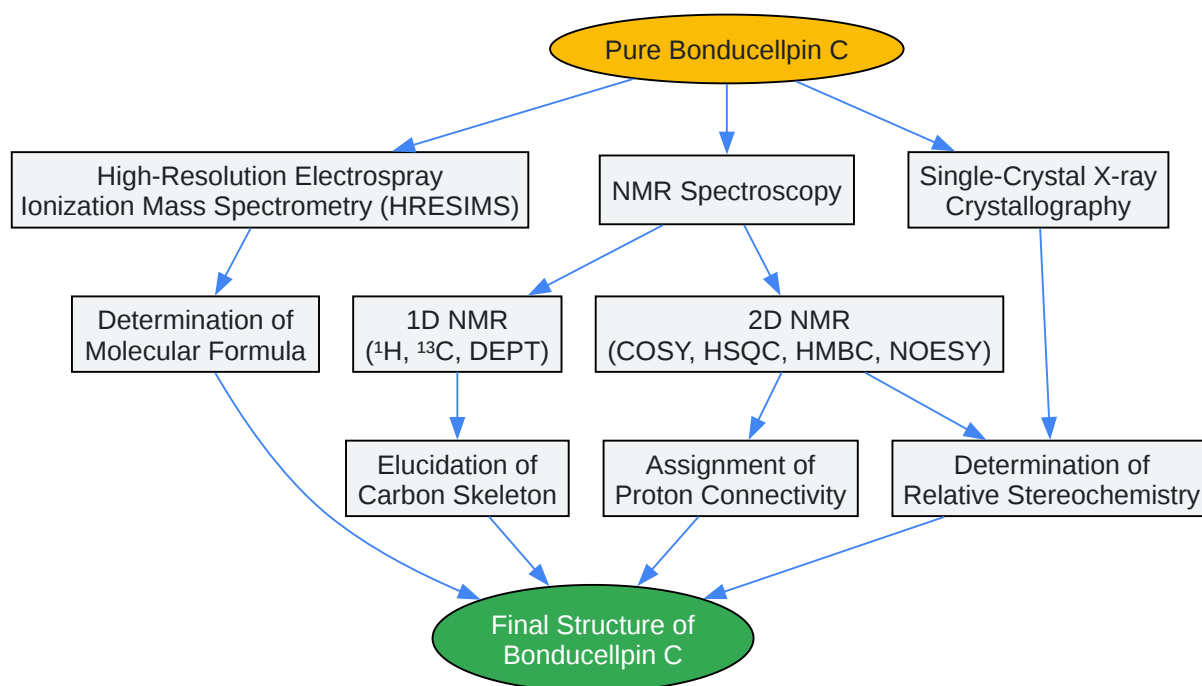
The isolation and structural characterization of **Bonducellpin C** involve a series of well-defined experimental procedures. The following is a generalized protocol based on typical methods for the extraction and analysis of cassane diterpenoids.

## Isolation of Bonducellpin C

Caption: Generalized workflow for the isolation of **Bonducellpin C**.

## Structure Elucidation

The determination of the chemical structure of **Bonducellpin C** involves a combination of spectroscopic and spectrometric techniques.



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Caption: Logical workflow for the structure elucidation of **Bonducellpin C**.

## Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain directly linking **Bonducellpin C** to defined signaling pathways. However, the broader class of cassane-type diterpenoids has been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The structural features of **Bonducellpin C**, including its furan ring and oxygenated functionalities, suggest potential for interaction with various biological targets. Further research is warranted to explore the pharmacological profile of **Bonducellpin C** and to identify any specific signaling pathways it may modulate.

## Conclusion

**Bonducellpin C** represents a structurally complex and stereochemically rich natural product from the cassane diterpenoid family. Its complete structural and stereochemical assignment has been achieved through rigorous spectroscopic and crystallographic analysis. This technical guide provides a consolidated resource of its chemical properties, spectroscopic data, and the experimental methodologies employed in its characterization. The detailed information presented herein is intended to serve as a valuable reference for chemists, pharmacologists, and drug discovery professionals, and to stimulate further investigation into the therapeutic potential of this intriguing molecule.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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